

2-isobutylpyrazine CAS number and molecular formula

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Compound of Interest

Compound Name: 2-Isobutylpyrazine

Cat. No.: B1581957

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An In-depth Technical Guide to 2-Isobutylpyrazine

This guide provides a comprehensive technical overview of **2-isobutylpyrazine**, a significant heterocyclic aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, analytical methodologies, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Introduction: Understanding the Pyrazine Landscape

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount in the fields of flavor chemistry, sensory science, and pharmaceuticals. Their often potent and distinctive aromas, typically associated with roasted, nutty, or earthy notes, make them key components in the flavor profiles of numerous foods and beverages. Beyond their sensory characteristics, the pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.

This guide focuses specifically on **2-isobutylpyrazine**. It is crucial to distinguish this compound from its structurally similar and often co-occurring relatives, as minor substitutions on the pyrazine ring can dramatically alter its chemical and sensory properties.

Key Distinctions:

- **2-Isobutylpyrazine:** The core subject of this guide.
- 2-Isobutyl-3-methylpyrazine: Possesses an additional methyl group, contributing to a different aroma profile.
- 2-Isobutyl-3-methoxypyrazine: The addition of a methoxy group imparts a very strong and distinct green bell pepper aroma.
- 2-Isobutyl-3,5 (and 3,6)-dimethylpyrazine: Contains two additional methyl groups, further modifying its sensory and chemical characteristics.

Clarity in identification is essential for reproducible research and development, and this guide will adhere to the specific properties and protocols for **2-isobutylpyrazine**.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of any scientific investigation.

Table 1: Core Identifiers for **2-Isobutylpyrazine**

Identifier	Value
CAS Number	29460-92-2
Molecular Formula	C8H12N2
Molecular Weight	136.19 g/mol
IUPAC Name	2-(2-methylpropyl)pyrazine
Synonyms	Isobutylpyrazine, Pyrazine, (2-methylpropyl)-

Table 2: Physicochemical Data for **2-Isobutylpyrazine**

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[1]
Odor Profile	Green, vegetable, fruity	[1]
Boiling Point	190-191 °C at 760 mmHg	[1]
Density	0.958 ± 0.06 g/cm³ (predicted)	[2]
Refractive Index	1.4875	[2]
Flash Point	70.56 °C (159 °F)	[1]
Solubility	Soluble in alcohol; slightly soluble in water (2123 mg/L at 25 °C, est.)	[1]
logP (o/w)	1.715 (estimated)	[1]

Synthesis and Manufacturing

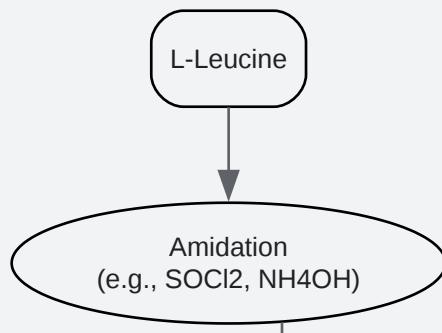
The synthesis of alkylpyrazines can be approached through both chemical and biosynthetic routes. Chemical synthesis often provides higher yields and purity, which is critical for pharmaceutical and research applications.

A common and effective method for synthesizing 2-alkylpyrazines involves the condensation of an α -amino acid amide with a 1,2-dicarbonyl compound. For **2-isobutylpyrazine**, this can be conceptually based on the reaction of leucine amide with glyoxal, followed by oxidation.

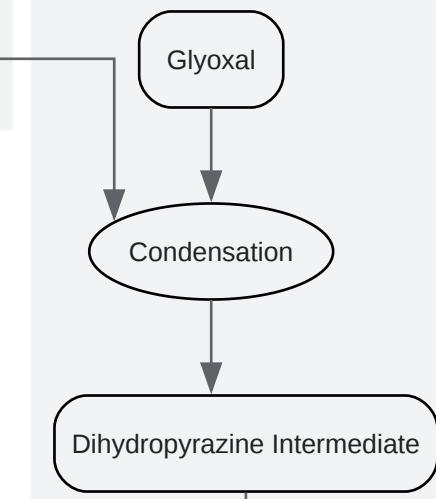
Conceptual Synthetic Workflow

The synthesis of **2-isobutylpyrazine** can be achieved through a multi-step process that begins with readily available starting materials. The following diagram illustrates a plausible and widely referenced synthetic pathway for related alkylpyrazines.

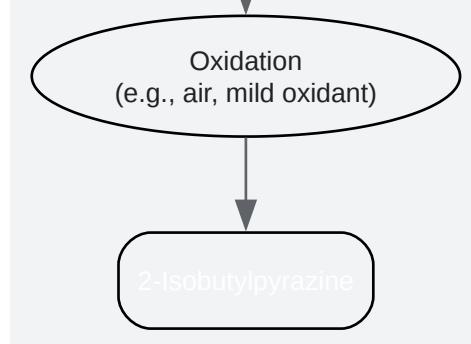
Step 1: Amide Formation



Step 2: Condensation



Step 3: Aromatization

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Caption: Conceptual workflow for the synthesis of **2-isobutylpyrazine**.

Experimental Protocol: Synthesis of 2-Isobutylpyrazine (Conceptual)

This protocol is based on established methods for alkylpyrazine synthesis.[\[3\]](#)[\[4\]](#)

- Leucine Amide Preparation:

- Suspend L-leucine in an appropriate solvent (e.g., methanol).
- Cool the mixture in an ice bath and slowly add thionyl chloride to form the methyl ester hydrochloride.
- After stirring, remove the solvent under reduced pressure.
- Dissolve the residue in methanol and bubble with ammonia gas at a low temperature to form leucine amide.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, concentrate the mixture and purify the leucine amide, for example, by crystallization.

- Condensation and Cyclization:

- Dissolve the purified leucine amide in a suitable solvent such as ethanol.
- Slowly add an aqueous solution of glyoxal (40% in water) to the leucine amide solution.
- Adjust the pH of the reaction mixture to be slightly basic (pH 8-9) using a base like sodium hydroxide.
- Stir the mixture at room temperature for several hours. The reaction leads to the formation of a dihydropyrazine intermediate.

- Oxidation to 2-Isobutylpyrazine:

- The dihydropyrazine intermediate is often oxidized *in situ*. This can be facilitated by bubbling air through the reaction mixture or by adding a mild oxidizing agent.

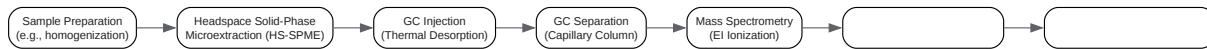
- The progress of the oxidation can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
- Purification:
 - Once the reaction is complete, perform a liquid-liquid extraction using a non-polar solvent like dichloromethane or diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or fractional distillation to obtain pure **2-isobutylpyrazine**.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds like **2-isobutylpyrazine**, offering high sensitivity and selectivity.[\[5\]](#)

Workflow for GC-MS Analysis

The following diagram outlines a typical workflow for the analysis of **2-isobutylpyrazine** in a sample matrix.



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Caption: Standard workflow for the GC-MS analysis of **2-isobutylpyrazine**.

Detailed Protocol: GC-MS Analysis of **2-Isobutylpyrazine**

This protocol is a generalized procedure and may require optimization based on the specific sample matrix and instrumentation.

- Sample Preparation:

- For solid samples, accurately weigh 3-5 g of the homogenized material into a headspace vial.
- For liquid samples, pipette an equivalent volume.
- Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analogue) for accurate quantification.
- If necessary, add a salt (e.g., NaCl) to increase the volatility of the analyte.
- Headspace Solid-Phase Microextraction (HS-SPME):
 - Equilibrate the sealed vial at a controlled temperature (e.g., 65°C) for a set time (e.g., 30 minutes) with agitation.
 - Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- GC-MS Parameters:[5]
 - Injector: Splitless mode, 270°C.
 - SPME Desorption: 5 minutes in the injector.
 - Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
 - Column: A mid-polarity column (e.g., SUPELCOWAX™ 10 or DB-WAX) is often suitable.
 - Oven Program:
 - Initial temperature: 40°C, hold for 5 minutes.
 - Ramp: 4°C/min to 230°C.
 - Hold at 230°C for 5 minutes.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Ion Source Temperature: 230°C.
- Mass Range: Scan from m/z 30-350.
- Data Analysis:
 - Identify **2-isobutylpyrazine** by comparing its retention time and mass spectrum to that of a pure standard.
 - Quantify the compound by comparing the peak area of the analyte to the peak area of the internal standard.

Applications in Research and Industry

The unique properties of **2-isobutylpyrazine** have led to its application in several scientific and industrial domains.

- Flavor and Fragrance Industry: As a key aroma compound, **2-isobutylpyrazine** is used to impart or enhance green, vegetable-like notes in a variety of food products and fragrances. [1] Its presence is critical in replicating the authentic flavors of products like bell peppers, coffee, and cocoa.[6]
- Food Science and Quality Control: The concentration of **2-isobutylpyrazine** and related compounds can serve as an indicator of product quality, ripeness of raw materials (like grapes), or the impact of processing conditions.[1] Analytical methods are therefore crucial in quality assurance labs.
- Chemical Ecology: Pyrazines are known to act as semiochemicals (signaling chemicals) in the insect world.[7] They can function as alarm pheromones or play a role in aggregation, making **2-isobutylpyrazine** a compound of interest for research into insect behavior and the development of novel pest management strategies.
- Drug Discovery and Medicinal Chemistry: The pyrazine ring is a recognized pharmacophore present in numerous approved drugs.[8] While **2-isobutylpyrazine** itself is not a therapeutic agent, its structure serves as a valuable building block for the synthesis of more complex molecules. The study of pyrazine derivatives is an active area of research for developing new treatments for a wide range of diseases, including cancer and infectious diseases.[8]

Safety and Handling

Adherence to proper safety protocols is mandatory when handling any chemical compound.

The following information is a summary of key safety measures and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
- First Aid Measures:
 - Inhalation: Move the individual to fresh air.
 - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
 - Ingestion: Rinse mouth with water. Do not induce vomiting.
 - In all cases of exposure, seek medical attention if symptoms persist.
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Conclusion

2-Isobutylpyrazine is a compound of significant scientific and industrial interest. Its well-defined chemical and physical properties, coupled with established methods for its synthesis and analysis, make it a valuable tool in flavor science and a promising scaffold in medicinal chemistry. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe application in research and development.

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